molecular formula C4H3Br3N2 B092877 2,4,5-Tribromo-1-methyl-1H-imidazole CAS No. 1003-91-4

2,4,5-Tribromo-1-methyl-1H-imidazole

Cat. No.: B092877
CAS No.: 1003-91-4
M. Wt: 318.79 g/mol
InChI Key: KAMDVXMJRMNDCQ-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H3Br3N2 and its molecular weight is 318.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats . This suggests that it may disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production.

Result of Action

It’s known to induce poisoning typical of uncouplers of oxidative phosphorylation in rats , which suggests that it may lead to energy depletion at the cellular level.

Action Environment

It’s recommended to handle the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2,4,5-Tribromo-1-methyl-1H-imidazole is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable interaction is with oxidative phosphorylation enzymes, where it acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane . This disruption leads to a decrease in ATP production, affecting cellular energy metabolism. Additionally, this compound can form nucleosides when condensed with sugar precursors, indicating its potential role in nucleic acid metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce poisoning typical of uncouplers of oxidative phosphorylation in rat models . This compound affects cell signaling pathways by altering the mitochondrial membrane potential, leading to changes in gene expression and cellular metabolism. The disruption of ATP production can result in impaired cell function and viability, highlighting the compound’s potential cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with mitochondrial enzymes involved in oxidative phosphorylation. By uncoupling the electron transport chain, it prevents the synthesis of ATP, leading to an energy deficit within the cell . This compound may also interact with other biomolecules, such as nucleic acids, through the formation of nucleosides, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained disruption of mitochondrial function, resulting in chronic energy deficits and potential cell death . The compound’s stability under different experimental conditions must be carefully monitored to ensure accurate results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause mild disruptions in cellular metabolism, while higher doses can lead to severe cytotoxic effects and even mortality . Threshold effects have been observed, where a specific dosage range results in a significant increase in toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative phosphorylation and nucleic acid metabolism. Its interaction with mitochondrial enzymes disrupts the normal flow of electrons in the electron transport chain, leading to altered metabolic flux and changes in metabolite levels . The formation of nucleosides suggests that the compound may also influence nucleotide synthesis and degradation pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its uncoupling effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific mitochondrial compartments, influencing its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2,4,5-tribromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDVXMJRMNDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347995
Record name 2,4,5-Tribromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-91-4
Record name 2,4,5-Tribromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.